molecular formula C13H19O6P B13694958 Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate

Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate

Cat. No.: B13694958
M. Wt: 302.26 g/mol
InChI Key: TWFPPZDQRFJLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate (CAS: 1228992-77-5) is an organophosphorus compound featuring a benzoate ester backbone substituted with a methoxy group at the 4-position and a diethoxyphosphoryl group at the 3-position. Its molecular formula is C₁₃H₁₉O₆P, with a molecular weight of 302.26 g/mol. The compound is synthesized via nucleophilic substitution or phosphorylation reactions, often employing reagents like diethyl phosphite and catalysts such as DIPEA (N,N-diisopropylethylamine) under controlled temperatures . It is primarily utilized in medicinal chemistry as a precursor for prodrugs or enzyme inhibitors, owing to its phosphoryl group’s ability to modulate solubility and bioavailability .

Properties

Molecular Formula

C13H19O6P

Molecular Weight

302.26 g/mol

IUPAC Name

methyl 3-diethoxyphosphoryl-4-methoxybenzoate

InChI

InChI=1S/C13H19O6P/c1-5-18-20(15,19-6-2)12-9-10(13(14)17-4)7-8-11(12)16-3/h7-9H,5-6H2,1-4H3

InChI Key

TWFPPZDQRFJLOE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)C(=O)OC)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate typically involves the esterification of 3-(Diethoxyphosphoryl)-4-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The methoxybenzoate moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Methyl 4-[(Diethoxyphosphoryl)methyl]-3-fluorobenzoate (CAS: 410529-85-0)

  • Structure : Differs by a fluorine substituent at the 3-position and a diethoxyphosphoryl-methyl group at the 4-position.
  • Molecular Formula : C₁₃H₁₈FO₅P (MW: 304.25 g/mol).
  • Applications : Used as a drug impurity reference standard, emphasizing its role in quality control for fluorinated pharmaceuticals .

Tert-butyl 3-(((Chlorocarbonyl)oxy)methyl)-4-((Diethoxyphosphoryl)oxy)-5-methoxybenzoate

  • Structure : Features a tert-butyl ester, a chlorocarbonyloxy-methyl group, and a phosphoryloxy group.
  • Synthesis : Prepared via stepwise phosphorylation and esterification, achieving high yields (~98%) under argon atmosphere .

Compounds with Alternative Substituents

Methyl 3-(Chlorosulfonyl)-4-methoxybenzoate (CAS: 97%, Thermo Scientific™)

  • Structure : Replaces the diethoxyphosphoryl group with a chlorosulfonyl moiety.
  • Molecular Formula : C₁₀H₁₁ClO₅S (MW: 264.68 g/mol).
  • Applications : Serves as a reactive intermediate in sulfonamide synthesis, highlighting its utility in divergent derivatization strategies .

Methyl 3-Iodo-4-methoxybenzoate (CAS: 35387-93-0)

  • Structure : Substitutes iodine at the 3-position.
  • Synthesis : Likely synthesized via electrophilic iodination.
  • Applications : Used in radiolabeling or as a heavy-atom derivative in crystallography .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Reference
Methyl 3-(Diethoxyphosphoryl)-4-methoxybenzoate C₁₃H₁₉O₆P 302.26 4-OCH₃, 3-PO(OEt)₂ Prodrug synthesis, enzyme inhibition
Methyl 4-[(Diethoxyphosphoryl)methyl]-3-fluorobenzoate C₁₃H₁₈FO₅P 304.25 3-F, 4-CH₂PO(OEt)₂ Drug impurity reference
Tert-butyl 3-(((chlorocarbonyl)oxy)methyl)-4-((diethoxyphosphoryl)oxy)-5-methoxybenzoate C₁₈H₂₅ClO₉P 475.81 tert-butyl, 5-OCH₃, 4-PO(OEt)₂ Prodrug development
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate C₁₀H₁₁ClO₅S 264.68 4-OCH₃, 3-SO₂Cl Sulfonamide synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.